molecular formula C8H7NS B8742928 3-Methylthieno[3,2-b]pyridine

3-Methylthieno[3,2-b]pyridine

Cat. No.: B8742928
M. Wt: 149.21 g/mol
InChI Key: RHSSAEZVCVVURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a methyl substituent at the 3-position. Its molecular formula is C₈H₇NS (derived from the base structure Thieno[3,2-b]pyridine, CAS 272-67-3: C₇H₅NS ), with a molecular weight of 149.22 g/mol (base compound: 135.19 g/mol ). This compound serves as a critical scaffold in medicinal and materials chemistry due to its tunable electronic properties and bioactivity. Derivatives of thieno[3,2-b]pyridine are often synthesized via palladium-catalyzed cross-coupling, cyclization, or substitution reactions, as exemplified by 5-chloro-3-methylthieno[3,2-b]pyridine (CAS 1356016-33-5 ).

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H7NS/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3

InChI Key

RHSSAEZVCVVURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methyl and trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Halogenation (e.g., Cl at 5 or 7) facilitates cross-coupling reactions (e.g., Suzuki, Hiyama) .

Key Observations :

  • Palladium-catalyzed methods dominate for functionalization (e.g., C–N, C–C bond formation) .
  • Eco-friendly solvents like eucalyptol are emerging for coupling reactions .

Key Observations :

  • Methyl and halogen substituents enhance antimicrobial and anticancer activity .
  • Fluorescence properties (e.g., quantum yields) are solvent-dependent .

Physicochemical Properties

Spectroscopic and stability data highlight functional group impacts.

Compound IR/NMR Data Purity/Solubility Reference
3-Amino-6-substituted thieno[2,3-b]pyridines IR: ν(CN) = 2212 cm⁻¹, ν(C=N) = 1650 cm⁻¹ Soluble in DMSO, CHCl₃
5-Chloro-3-methylthieno[3,2-b]pyridine Not reported >97% purity (HPLC)
1,3-Diarylureas Fluorescence λₑₘ = 450–520 nm Insoluble in water

Key Observations :

  • Nitrile (CN) and carbonyl (C=O) groups dominate IR spectra .
  • High-purity derivatives (>97%) are critical for pharmaceutical research .

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